molecular formula C9H10BrF B6252197 1-(bromomethyl)-3-ethyl-2-fluorobenzene CAS No. 1823493-99-7

1-(bromomethyl)-3-ethyl-2-fluorobenzene

Cat. No. B6252197
CAS RN: 1823493-99-7
M. Wt: 217.1
InChI Key:
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Description

1-(Bromomethyl)-3-ethyl-2-fluorobenzene is a chemical compound that has a wide range of applications in the scientific research field. It is a highly reactive compound due to its bromine atom, and its structure is similar to that of a benzene ring. This compound is used in many different areas of research, such as organic synthesis, biological research, and pharmacology. It is also used in the production of pharmaceuticals, as well as in the synthesis of other compounds.

Scientific Research Applications

1-(Bromomethyl)-3-ethyl-2-fluorobenzene has a wide range of applications in the scientific research field. It is used in organic synthesis, as a reagent in the production of pharmaceuticals, and as a starting material in the synthesis of other compounds. It is also used in the synthesis of polymers, as well as in the production of agrochemicals. In addition, it is used in the synthesis of surfactants, as well as in the production of pharmaceutical intermediates.

Mechanism of Action

1-(Bromomethyl)-3-ethyl-2-fluorobenzene works by forming a covalent bond with the target molecule. This covalent bond is formed by the bromine atom in the compound, which is highly reactive. The bromine atom is able to form a bond with the target molecule due to its high electronegativity. Once the bond is formed, the target molecule is then able to undergo a variety of reactions, depending on the reaction conditions.
Biochemical and Physiological Effects
1-(Bromomethyl)-3-ethyl-2-fluorobenzene has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of enzymes, which can lead to a variety of physiological effects. In addition, it is known to act as an antioxidant, which can help to protect cells from oxidative damage. It is also known to act as an anti-inflammatory agent, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The use of 1-(Bromomethyl)-3-ethyl-2-fluorobenzene in lab experiments has a number of advantages and limitations. One of the main advantages is its high reactivity, which makes it an ideal reagent for a variety of reactions. In addition, it is relatively stable, which makes it easier to handle in the lab. On the other hand, it is a highly volatile compound, which can make it difficult to handle in the lab and can lead to potential safety hazards.

Future Directions

1-(Bromomethyl)-3-ethyl-2-fluorobenzene has a wide range of potential future applications. One potential application is in the field of drug discovery, as it could be used to synthesize novel compounds that could be used as potential drugs. In addition, it could be used in the synthesis of polymers, which could be used in a variety of applications. Furthermore, it could be used in the production of agrochemicals, which could be used to increase crop yields. Finally, it could be used in the synthesis of surfactants, which could be used in a variety of industrial applications.

Synthesis Methods

1-(Bromomethyl)-3-ethyl-2-fluorobenzene can be synthesized from a variety of starting materials. The most common method is the reaction of a bromide salt with an alkyl halide in the presence of a base. This reaction is known as an alkylation reaction, and it yields the desired product in high yields. Other methods of synthesis include the use of a Friedel-Crafts alkylation reaction, as well as the use of a Grignard reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-ethyl-2-fluorobenzene involves the bromination of 3-ethyl-2-fluorotoluene followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "3-ethyl-2-fluorotoluene", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 3-ethyl-2-fluorotoluene using bromine and sodium hydroxide in acetic acid to yield 1-bromo-3-ethyl-2-fluorotoluene.", "Step 2: Reaction of 1-bromo-3-ethyl-2-fluorotoluene with formaldehyde in the presence of sodium hydroxide in water to yield 1-(bromomethyl)-3-ethyl-2-fluorobenzene.", "Step 3: Purification of the product by recrystallization from a suitable solvent." ] }

CAS RN

1823493-99-7

Product Name

1-(bromomethyl)-3-ethyl-2-fluorobenzene

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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